6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

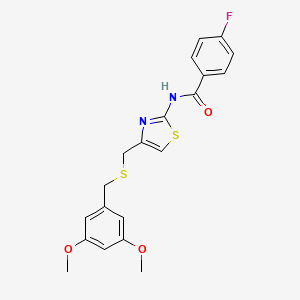

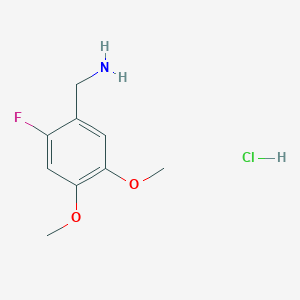

“6-bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1354950-91-6 . It has a molecular weight of 320.17 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H10BrN3O3S/c1-12-6-3-5 (10)8 (17 (11,15)16)4-7 (6)13 (2)9 (12)14/h3-4H,1-2H3, (H2,11,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications

Synthesis and Chemical Transformations

6-Bromo-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride is involved in various synthesis and chemical transformations. For instance, similar compounds like 1,3-benzothiazol-2(3H)-one derivatives, upon treatment with chlorosulfonic acid, yield corresponding sulfonyl chlorides, which further react to form sulfonic acids, esters, and amides (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020). Another study demonstrates the regioselective synthesis of pyrimidine annelated heterocycles from similar compounds, showing the versatility of these compounds in organic synthesis (Majumdar, Das, Kundu, & Bandyopadhyay, 2001).

Application in Antibacterial and Antifungal Agents

Compounds similar to this compound have shown promise in the development of antibacterial and antifungal agents. For example, a study synthesized sulfonamides with good antimicrobial potential against various bacterial and fungal strains (Abbasi, Irshad, Aziz-Ur-Rehman, Siddiqui, Nazir, Shah, & Shahid, 2020).

Catalytic Applications

These compounds have also found use as catalysts in chemical reactions. A study illustrates the use of a related N-bromo sulfonamide reagent as an efficient catalyst for synthesizing certain derivatives under neutral conditions (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Antiproliferative Activity Against Cancer Cell Lines

Furthermore, derivatives of similar compounds have shown potential in cancer research. They have been evaluated for their antiproliferative activity against human cancer cell lines, highlighting their potential in the development of anticancer drugs (Chandrappa, Prasad, Vinaya, Kumar, Thimmegowda, & Rangappa, 2008).

properties

IUPAC Name |

6-bromo-1,3-dimethyl-2-oxobenzimidazole-5-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClN2O3S/c1-12-6-3-5(10)8(17(11,15)16)4-7(6)13(2)9(12)14/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSNGUYKRJDJMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2N(C1=O)C)Br)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Difluoromethoxy)phenyl]pyrrolidin-3-amine](/img/structure/B2413450.png)

![(E)-2-(4-chlorophenyl)-N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]ethenesulfonamide](/img/structure/B2413455.png)

![3-Cyclohexyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2413457.png)

![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)

![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)